molecular formula C37H48N4O4 B13431887 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B13431887
M. Wt: 612.8 g/mol
InChI Key: XZGRXFCVHBOVSL-UHFFFAOYSA-N
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Description

“3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide” likely involves multiple steps, including:

  • Formation of the benzamide core.
  • Introduction of the ethyl(oxan-4-yl)amino group.
  • Attachment of the 1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl group.
  • Addition of the 4-(morpholin-4-ylmethyl)phenyl group.

Each step would require specific reagents, catalysts, and conditions, such as:

  • Use of coupling agents like EDCI or DCC for amide bond formation.
  • Protection and deprotection steps to ensure selective reactions.
  • Purification techniques like column chromatography to isolate intermediates.

Industrial Production Methods

Industrial production of such a complex compound would involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:

  • Use of continuous flow reactors for efficient synthesis.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Automation and process control to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Known for their diverse biological activities.

    Isoquinolines: Often used in medicinal chemistry for their pharmacological properties.

    Morpholine Derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C37H48N4O4

Molecular Weight

612.8 g/mol

IUPAC Name

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C37H48N4O4/c1-4-41(30-13-17-44-18-14-30)35-22-29(28-11-9-27(10-12-28)24-40-15-19-45-20-16-40)21-33(25(35)2)36(42)38-23-34-32-8-6-5-7-31(32)26(3)39-37(34)43/h9-12,21-22,30H,4-8,13-20,23-24H2,1-3H3,(H,38,42)(H,39,43)

InChI Key

XZGRXFCVHBOVSL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CC=C(C=C5)CN6CCOCC6

Origin of Product

United States

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